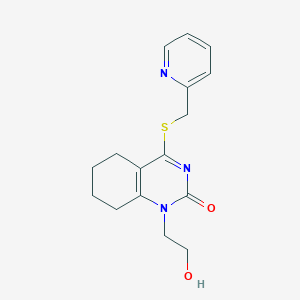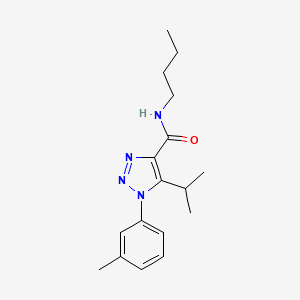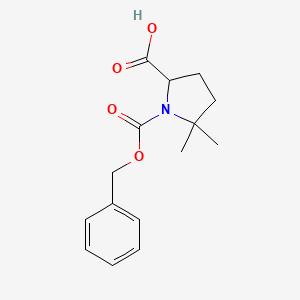
N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as AMTB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide derivatives has been a subject of interest due to their potential therapeutic applications. These compounds have been synthesized through various chemical reactions, including the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating their versatility in chemical synthesis and the potential for modification to enhance their biological activities (Xia et al., 2016).
Biological and Pharmacological Screening
The derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds synthesized from similar structures have shown potent cytotoxic activity against cancer cell lines, such as A549, HeLa, and MCF-7, indicating their potential as anticancer agents. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, highlighting their therapeutic potential in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial Applications
Several derivatives have also been explored for their antimicrobial properties, suggesting the utility of these compounds in addressing bacterial and fungal infections. Novel triazole derivatives containing the structural motif have been synthesized and shown to possess good or moderate antimicrobial activity, demonstrating the potential for developing new antimicrobial agents from this chemical framework (Mange et al., 2013).
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-4-6-11(7-5-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLIZJPNLJLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)


![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)


![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)
